molecular formula C7H11O4SSn B14289621 CID 78060901

CID 78060901

Cat. No.: B14289621
M. Wt: 309.94 g/mol
InChI Key: SOXGWENMADPAKH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78060901 (Chemical Identifier via PubChem) is a compound analyzed in the context of essential oil research. According to , it is associated with a study on CIEO (an essential oil), where its chemical structure, GC-MS chromatogram, and mass spectrum were characterized . The compound was isolated via vacuum distillation of CIEO, and its content varied across distillation fractions (Figure 1D).

Properties

Molecular Formula

C7H11O4SSn

Molecular Weight

309.94 g/mol

InChI

InChI=1S/C6H10O4S.CH3.Sn/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);1H3;/q;;+2/p-2

InChI Key

SOXGWENMADPAKH-UHFFFAOYSA-L

Canonical SMILES

C[Sn]1OC(=O)CCSCCC(=O)O1

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 78060901 involve several steps. The preparation method typically includes the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

CID 78060901 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 78060901 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used to study the effects of specific chemical interactions on biological systems. In medicine, this compound could be investigated for its potential therapeutic properties. In industry, it may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78060901 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the nature of the targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework for Comparison

The comparison of CID 78060901 with analogs relies on parameters such as exact mass , collision cross-section (CCS) , solubility , bioavailability , and structural similarity scores (e.g., Tanimoto coefficients) . These metrics align with cheminformatics workflows described in and , emphasizing reproducibility and statistical rigor.

Structural and Functional Analogues

Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092)

  • Structural Features : Macrocyclic lactones with methyl and hydroxyl substitutions (Figure 1 in ).
  • Comparison : Unlike this compound (likely a smaller volatile compound), oscillatoxins are larger, polycyclic molecules with marine algal origins. Their bioactivity (e.g., cytotoxicity) contrasts with the uncharacterized role of this compound in essential oils .

CAS 899809-61-1 (CID 57892468) Properties: Molecular formula C₁₇H₁₅NO₂, molecular weight 265.31 g/mol, moderate solubility (0.019–0.0849 mg/mL), and CYP1A2 inhibition .

CAS 1046861-20-4 (CID 53216313) Properties: Boronic acid derivative (C₆H₅BBrClO₂), high GI absorption, and log S (solubility) of -2.99 .

Data Table: Key Comparative Metrics

Parameter This compound (Inferred) CAS 899809-61-1 (CID 57892468) CAS 1046861-20-4 (CID 53216313)
Molecular Weight Likely <300 Da 265.31 g/mol 235.27 g/mol
Solubility Volatile (GC-MS elution) 0.019–0.0849 mg/mL 0.24 mg/mL
Bioactivity Undefined CYP1A2 inhibition High GI absorption
Structural Complexity Simple (volatile compound) Moderate (aryl-amide) High (boron-halogen hybrid)

Research Findings and Limitations

  • Analytical Challenges : this compound’s characterization relies heavily on GC-MS and distillation fractionation (). However, the absence of NMR or crystallographic data limits structural confirmation .
  • Similarity Scoring: and highlight the use of Tanimoto coefficients (0.51–0.87) for quantifying structural similarity.
  • Biological Relevance: Unlike oscillatoxins or CYP inhibitors (–5), this compound’s role in essential oils remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.